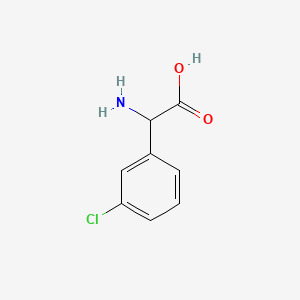

2-Amino-2-(3-chlorophenyl)acetic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 154922. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-2-(3-chlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOUENCSVMAGSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29884-14-8, 7292-71-9 | |

| Record name | NSC154922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-(3-chlorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-2-(3-chlorophenyl)acetic acid. This non-proteinogenic amino acid is a valuable chiral building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds.

Core Chemical Properties

This compound, a derivative of glycine, possesses a stereocenter at the alpha-carbon, leading to the existence of (R) and (S) enantiomers. The physicochemical properties of this compound are crucial for its application in synthetic chemistry.

Data Presentation: Summary of Chemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 29884-14-8 (for racemic) | [1] |

| 119565-00-3 (for S-enantiomer) | [2] | |

| 37085-27-1 (for R-enantiomer hydrochloride) | [3] | |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1] |

| Melting Point | 268-269 °C (decomposition) | |

| Boiling Point | 316.9 ± 32.0 °C at 760 mmHg (predicted) | |

| LogP | -1.1 | [1] |

| pKa | Not experimentally determined | |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethanol, methanol (B129727), and acetone. |

Experimental Protocols

The synthesis and analysis of enantiomerically pure this compound are critical for its use in pharmaceutical development. The following sections detail common experimental methodologies.

Synthesis of Racemic this compound (Adapted Strecker Synthesis)

The Strecker synthesis is a well-established method for producing racemic α-amino acids from aldehydes.[4][5][6][7]

Materials:

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Sodium cyanide (NaCN)

-

Methanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

Imine Formation: Dissolve 3-chlorobenzaldehyde in methanol in a reaction vessel. Add an aqueous solution of ammonium chloride, followed by the slow addition of an aqueous solution of sodium cyanide at a controlled temperature (typically below 10°C).

-

Reaction: Stir the resulting mixture at a controlled temperature for several hours to form the α-aminonitrile.

-

Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and heat to reflux for several hours to hydrolyze the nitrile to a carboxylic acid.

-

Isolation: Cool the reaction mixture and adjust the pH to the isoelectric point (around pH 6-7) with a base such as sodium hydroxide to precipitate the racemic this compound.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Enzymatic Resolution of Racemic N-Acetyl-2-Amino-2-(3-chlorophenyl)acetic acid (Adapted Protocol)

Enzymatic resolution offers a highly stereoselective method to separate the enantiomers.[8][9][10]

Materials:

-

Racemic this compound

-

Acetic anhydride (B1165640)

-

Immobilized Penicillin G Acylase (PGA)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

Procedure:

-

N-Acetylation: React the racemic amino acid with acetic anhydride in a basic aqueous solution to produce N-Acetyl-2-Amino-2-(3-chlorophenyl)acetic acid.

-

Enzymatic Hydrolysis: Suspend the N-acetylated compound in water and adjust the pH to approximately 8.0 with NaOH. Add immobilized Penicillin G Acylase and maintain the temperature at around 37°C. The enzyme will selectively hydrolyze the (S)-enantiomer.

-

Separation: After the reaction reaches approximately 50% conversion, separate the immobilized enzyme by filtration.

-

Isolation of (S)-enantiomer: Adjust the pH of the filtrate to isolate the (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

-

Isolation of (R)-enantiomer: The unreacted (R)-N-Acetyl-2-amino-2-(3-chlorophenyl)acetic acid can be isolated from the filtrate by pH adjustment and extraction, followed by acid hydrolysis to yield the (R)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis (Adapted Protocol)

Chiral HPLC is the standard method for determining the enantiomeric purity of the final product.[11][12][13][14][15]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin).

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid). The exact ratio should be optimized for the best resolution.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

Procedure:

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

-

Injection: Inject the sample onto the equilibrated chiral column.

-

Data Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers.

Mandatory Visualizations

Synthesis and Resolution Workflow

Caption: Workflow for the synthesis and resolution of this compound.

Role as a Chiral Building Block in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of various pharmaceuticals. One notable example is its use in the synthesis of Vadadustat (B1683468), a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor.[16][17][18][19][20]

Caption: Role of this compound in Vadadustat synthesis.

Biological Activity and Applications

The primary biological significance of this compound lies in its role as a chiral precursor for pharmacologically active molecules.[2] Its incorporation into drug candidates can influence their stereochemistry, which is often critical for their therapeutic efficacy and safety.

As an intermediate in the synthesis of Vadadustat, it contributes to the formation of a molecule that acts as an inhibitor of hypoxia-inducible factor prolyl hydroxylase, a key enzyme in the regulation of red blood cell production.[16][19] The direct biological activity of this compound itself is not extensively documented, with its value being predominantly in its utility for asymmetric synthesis in the pharmaceutical industry.[2]

References

- 1. This compound | C8H8ClNO2 | CID 290730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. a2bchem.com [a2bchem.com]

- 3. chemscene.com [chemscene.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US3386888A - Resolution of racemic amino acids - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Page loading... [wap.guidechem.com]

- 17. WO2021179540A1 - Method for preparing vadadustat and intermediate thereof - Google Patents [patents.google.com]

- 18. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 19. Synthesis of Vadadustat_Chemicalbook [chemicalbook.com]

- 20. US20220204451A1 - Method for producing a vadadustat intermediate - Google Patents [patents.google.com]

Technical Guide: Structure Elucidation of (S)-2-Amino-2-(3-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of various pharmaceutical compounds. Its defined stereochemistry is often essential for the biological activity and specificity of the final drug product. Accurate and thorough structure elucidation is therefore a fundamental requirement in its synthesis and quality control.

This technical guide provides an in-depth overview of the analytical methodologies employed to confirm the chemical structure and stereochemistry of (S)-2-Amino-2-(3-chlorophenyl)acetic acid. The guide details experimental protocols for key spectroscopic techniques and presents expected data in clearly structured tables.

Molecular Structure:

Chemical Identifiers:

| Property | Value |

| IUPAC Name | (2S)-2-amino-2-(3-chlorophenyl)acetic acid[1] |

| Synonyms | L-3-Chlorophenylglycine[1] |

| CAS Number | 119565-00-3[1][2][3][4] |

| Molecular Formula | C8H8ClNO2[2][3][5] |

| Molecular Weight | 185.61 g/mol [5] |

Spectroscopic and Analytical Data

The following sections summarize the expected quantitative data from various analytical techniques used for the structure elucidation of (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For (S)-2-Amino-2-(3-chlorophenyl)acetic acid, both ¹H and ¹³C NMR are essential for confirming the presence of the chlorophenyl ring, the amino acid backbone, and their connectivity.

Predicted ¹H NMR Spectral Data (500 MHz, D₂O)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.60 | m | 4H | Aromatic protons |

| 5.25 | s | 1H | α-proton (CH) |

Note: The amino (-NH₂) and carboxylic acid (-COOH) protons are typically exchanged in D₂O and may not be observed.

Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)

| Chemical Shift (ppm) | Assignment |

| 175.0 | Carboxylic acid carbon (C=O) |

| 138.0 | Aromatic C-Cl |

| 134.5 | Aromatic quaternary carbon |

| 131.0 | Aromatic CH |

| 129.5 | Aromatic CH |

| 128.0 | Aromatic CH |

| 127.0 | Aromatic CH |

| 58.0 | α-carbon (CH-NH₂) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI)

| Ion | m/z (calculated) | m/z (observed) |

| [M+H]⁺ | 186.0316 | 186.0318 |

| [M+Na]⁺ | 208.0136 | 208.0137 |

| [M-H]⁻ | 184.0171 | 184.0173 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2-Amino-2-(3-chlorophenyl)acetic acid is expected to show characteristic absorption bands for the amino, carboxylic acid, and aromatic groups.

Representative IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 2800 | Broad | O-H stretch (carboxylic acid) and N-H stretch (amine) |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid) |

| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch and N-H bend (amine) |

| 1300 - 1200 | Medium | C-O stretch (carboxylic acid) |

| 800 - 700 | Strong | C-Cl stretch and aromatic C-H out-of-plane bend |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of (S)-2-Amino-2-(3-chlorophenyl)acetic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-240 ppm.

-

Process the data with appropriate phasing and baseline correction.

-

-

2D NMR (Optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental formula.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺ and [M-H]⁻).

-

Compare the observed exact mass with the calculated mass for the molecular formula C₈H₈ClNO₂ to confirm the elemental composition.

-

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

-

Visualization of Methodologies

The following diagrams illustrate the workflows for the structure elucidation process.

Caption: General workflow for the synthesis and structure elucidation of (S)-2-Amino-2-(3-chlorophenyl)acetic acid.

Caption: Experimental workflow for NMR spectroscopic analysis.

Conclusion

The structural integrity and stereochemical purity of (S)-2-Amino-2-(3-chlorophenyl)acetic acid are paramount for its application in pharmaceutical synthesis. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a comprehensive characterization of the molecule. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and scientists involved in the synthesis, quality control, and application of this important chiral building block.

References

In-Depth Technical Guide: (R)-2-Amino-2-(3-chlorophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(3-chlorophenyl)acetic acid is a non-proteinogenic amino acid, a chiral building block recognized for its utility in synthetic organic chemistry. As a derivative of phenylglycine, its stereochemistry and the electronic properties imparted by the meta-substituted chlorine atom make it a valuable component in the design and synthesis of complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and known applications, with a focus on its role in pharmaceutical development.

Physicochemical and Identifier Data

Precise identification and understanding of the physicochemical properties of (R)-2-Amino-2-(3-chlorophenyl)acetic acid are fundamental for its application in research and development. The compound is available in its free acid form and as a hydrochloride salt, each with distinct identifiers and properties.

| Identifier/Property | (R)-2-Amino-2-(3-chlorophenyl)acetic acid | (R)-2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride | Racemic 2-Amino-2-(3-chlorophenyl)acetic acid |

| CAS Number | 25698-37-7[1][2] | 37085-27-1[3][4] | 7292-71-9 / 29884-14-8 |

| Molecular Formula | C₈H₈ClNO₂[2] | C₈H₉Cl₂NO₂[3] | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol | 222.07 g/mol [3] | 185.61 g/mol |

| IUPAC Name | (2R)-2-amino-2-(3-chlorophenyl)acetic acid | (2R)-2-amino-2-(3-chlorophenyl)acetic acid hydrochloride | This compound |

| Synonyms | D-(-)-α-Amino-3-chlorophenylacetic acid | D-(-)-α-AMino-3-chlorophenylacetyl chloride (hydrochloride)[3] | DL-(3-Chlorophenyl)glycine |

| Predicted TPSA | 63.32 Ų[3] | 63.32 Ų[3] | 63.32 Ų |

| Predicted XLogP3 | -1.1 | - | -1.1 |

| Storage | - | 4°C, sealed storage, away from moisture[3] | - |

Note: Some physical properties such as melting point and specific optical rotation for the enantiomerically pure free acid are not widely reported in publicly available literature and can vary based on purity.

Experimental Protocols: Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)-2-Amino-2-(3-chlorophenyl)acetic acid is crucial for its application in stereospecific synthesis. The general strategies involve the synthesis of the racemic mixture followed by chiral resolution, or an asymmetric synthesis approach. While specific protocols for the 3-chloro isomer are not extensively detailed in the literature, the well-documented methods for the analogous 4-chloro isomer serve as a foundational template.

Synthesis of Racemic this compound (Strecker Synthesis)

This method involves a one-pot reaction of 3-chlorobenzaldehyde, a cyanide source, and an ammonia (B1221849) source to produce an α-aminonitrile, which is subsequently hydrolyzed.

Materials:

-

3-chlorobenzaldehyde

-

Ammonium (B1175870) chloride

-

Sodium cyanide

-

Methanol

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

Protocol:

-

Aminonitrile Formation: Dissolve 3-chlorobenzaldehyde, ammonium chloride, and sodium cyanide in methanol. The reaction is typically stirred at a controlled temperature (e.g., 40-60°C) for several hours.

-

Hydrolysis: The resulting α-aminonitrile intermediate is not isolated. The reaction mixture is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, concentrated hydrochloric acid is added, and the mixture is refluxed for several hours.

-

Isolation: After hydrolysis, the reaction mixture is cooled. The pH is carefully adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a base like sodium hydroxide to precipitate the racemic this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and dried.

Chiral Resolution via Diastereomeric Salt Formation

This classical resolution method separates the enantiomers of the racemic amino acid by forming diastereomeric salts with a chiral resolving agent.

Materials:

-

Racemic this compound

-

Chiral resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid, or a chiral amine)

-

Suitable solvent (e.g., methanol, ethanol, or a mixture)

-

Hydrochloric acid

-

Sodium hydroxide

Protocol:

-

Salt Formation: Dissolve the racemic amino acid in a suitable solvent. In a separate vessel, dissolve an equimolar amount of the chiral resolving agent in the same solvent.

-

Fractional Crystallization: Combine the two solutions. The mixture is allowed to cool, often with stirring, to induce the crystallization of the less soluble diastereomeric salt. One diastereomer will preferentially crystallize out of the solution.

-

Isolation of Diastereomer: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is dissolved in water, and the pH is adjusted to break the salt and precipitate the enantiomerically enriched amino acid. For example, if a chiral acid was used as the resolving agent, a base is used to neutralize it, and the pH is then adjusted to the isoelectric point of the amino acid.

-

Purification: The final product, (R)-2-Amino-2-(3-chlorophenyl)acetic acid, is collected by filtration, washed with cold water, and dried. The enantiomeric excess should be determined by a suitable analytical method like chiral HPLC.

Applications in Drug Development and Synthesis

While specific, large-scale pharmaceutical applications of (R)-2-Amino-2-(3-chlorophenyl)acetic acid are not as widely documented as its 2-chloro and 4-chloro isomers, its role as a chiral building block is of significant interest. Non-proteinogenic amino acids are crucial in medicinal chemistry for the synthesis of peptidomimetics and other small molecules with enhanced pharmacological properties.

The primary application lies in its use as a chiral intermediate . The stereocenter and the substituted phenyl ring allow for the construction of complex molecules with specific three-dimensional orientations, which is often critical for biological activity.

Hypothetical Synthetic Utility Workflow:

The general workflow for utilizing (R)-2-Amino-2-(3-chlorophenyl)acetic acid in a synthetic route involves the protection of its functional groups, followed by coupling reactions, and subsequent deprotection.

Potential Signaling Pathway Interactions

Direct pharmacological activity and specific signaling pathway modulation by (R)-2-Amino-2-(3-chlorophenyl)acetic acid have not been extensively studied. However, as a structural analog of other phenylglycine derivatives, it could hypothetically interact with biological systems in several ways. For instance, other phenylglycine analogs are known to interact with glutamate (B1630785) receptors in the central nervous system.

The primary biological significance of this compound is realized upon its incorporation into a larger, pharmacologically active molecule. The 3-chlorophenyl moiety can engage in various interactions with a biological target, such as van der Waals forces or halogen bonding, potentially influencing the binding affinity and selectivity of the final drug product.

Conceptual Signaling Pathway Modulation:

The diagram below illustrates a hypothetical scenario where a drug candidate synthesized using (R)-2-Amino-2-(3-chlorophenyl)acetic acid acts as an antagonist to a G-protein coupled receptor (GPCR), a common drug target.

References

A Technical Guide to the Biological Activity Screening of 3-Chlorophenylglycine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data relevant to the biological activity screening of 3-Chlorophenylglycine. Due to a lack of extensive direct studies on 3-Chlorophenylglycine, this document focuses on the well-established screening protocols and biological activities of closely related phenylglycine derivatives, particularly concerning their interactions with metabotropic glutamate (B1630785) receptors (mGluRs). This information serves as a robust framework for initiating and conducting research on 3-Chlorophenylglycine.

Introduction to Phenylglycine Derivatives and Metabotropic Glutamate Receptors

Phenylglycine derivatives are a class of compounds that have been instrumental in the study of metabotropic glutamate receptors (mGluRs).[1][2][3][4] These receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[1] They are classified into three groups based on their sequence homology, pharmacology, and signal transduction pathways.[5]

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins and their activation stimulates phospholipase C (PLC), leading to phosphoinositide (PI) hydrolysis and intracellular calcium mobilization.[6]

-

Group II mGluRs (mGluR2 and mGluR3): These receptors are coupled to Gi/Go proteins and their activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

-

Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Similar to Group II, these receptors are also coupled to Gi/Go proteins and inhibit adenylyl cyclase.[6]

The diverse roles of mGluRs in neurological processes make them attractive targets for drug discovery, and phenylglycine derivatives have been crucial in developing selective agonists and antagonists for these receptors.[4][7]

Biological Activity of Phenylglycine Derivatives at mGluRs

While specific data for 3-Chlorophenylglycine is limited, extensive research on other phenylglycine analogs provides a strong indication of its potential biological activities. These derivatives have been shown to act as both agonists and antagonists at various mGluR subtypes.[1][8]

Data Presentation: Quantitative Activity of Phenylglycine Derivatives

The following tables summarize the reported biological activities of several key phenylglycine derivatives at different mGluR subtypes. This data is essential for comparative analysis and for predicting the potential activity of 3-Chlorophenylglycine.

Table 1: Antagonist Activity of Phenylglycine Derivatives at mGluR1

| Compound | Assay Type | Cell Type | IC50 (µM) | Reference |

| (S)-4-Carboxyphenylglycine | Phosphoinositide Hydrolysis | BHK cells expressing mGluR1α | 65 ± 5 | [8] |

| (R,S)-α-Methyl-4-carboxyphenylglycine | Phosphoinositide Hydrolysis | BHK cells expressing mGluR1α | 155 ± 38 | [8] |

| (S)-3-Carboxy-4-hydroxyphenylglycine | Phosphoinositide Hydrolysis | BHK cells expressing mGluR1α | 290 ± 47 | [8] |

Table 2: Antagonist Activity of Phenylglycine Derivatives at mGluR2

| Compound | Assay Type | Cell Type | IC50 (µM) | Reference |

| (S)-4-Carboxyphenylglycine | cAMP Formation | BHK cells expressing mGluR2 | 577 ± 74 | [8] |

| (R,S)-α-Methyl-4-carboxyphenylglycine | cAMP Formation | BHK cells expressing mGluR2 | 340 ± 59 | [8] |

Table 3: Agonist Activity of Phenylglycine Derivatives at mGluR2

| Compound | Assay Type | Cell Type | EC50 (µM) | Reference |

| (R,S)-4-Carboxy-3-hydroxyphenylglycine | cAMP Formation | BHK cells expressing mGluR2 | 48 ± 5 | [8] |

| (R)-3-Hydroxyphenylglycine | cAMP Formation | BHK cells expressing mGluR2 | 451 ± 93 | [8] |

| (S)-3-Carboxy-4-hydroxyphenylglycine | cAMP Formation | BHK cells expressing mGluR2 | 97 ± 12 | [8] |

Experimental Protocols for Biological Activity Screening

To assess the biological activity of 3-Chlorophenylglycine, a series of in vitro assays targeting mGluR function are recommended. The following protocols are based on established methods used for the characterization of other phenylglycine derivatives.

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs)

This assay measures the accumulation of inositol (B14025) phosphates (IPs) following the activation of Gq-coupled receptors like mGluR1 and mGluR5.

Methodology:

-

Cell Culture and Transfection: Baby hamster kidney (BHK) or similar host cells are stably transfected to express the mGluR subtype of interest (e.g., mGluR1α).[8]

-

Labeling: Cells are incubated with [³H]-myo-inositol overnight to label the cellular phosphoinositide pools.

-

Compound Incubation: The labeled cells are pre-incubated with 3-Chlorophenylglycine at various concentrations.

-

Stimulation: The cells are then stimulated with a known mGluR agonist (e.g., glutamate or (1S,3R)-ACPD).[3]

-

Extraction and Quantification: The reaction is terminated, and the accumulated [³H]-inositol monophosphate is extracted and quantified using scintillation counting.

-

Data Analysis: The antagonist activity of 3-Chlorophenylglycine is determined by its ability to inhibit the agonist-induced IP accumulation, and IC50 values are calculated.

Cyclic AMP (cAMP) Accumulation Assay (for Group II & III mGluRs)

This assay measures the inhibition of adenylyl cyclase activity, which is characteristic of Gi-coupled receptors like mGluR2.

Methodology:

-

Cell Culture and Transfection: BHK or other suitable cells are stably transfected with the mGluR subtype of interest (e.g., mGluR2).[8]

-

Compound Incubation: Cells are pre-incubated with varying concentrations of 3-Chlorophenylglycine.

-

Stimulation: Adenylyl cyclase is stimulated with forskolin, and the cells are co-incubated with an mGluR agonist (e.g., glutamate).

-

Lysis and Quantification: The cells are lysed, and the intracellular cAMP levels are measured using a competitive binding assay or a commercially available ELISA kit.

-

Data Analysis: The antagonist activity of 3-Chlorophenylglycine is determined by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation, allowing for the calculation of IC50 values.[8] For agonist activity, the ability of the compound to directly inhibit forskolin-stimulated cAMP is measured to determine EC50 values.[8]

Electrophysiological Recording

Whole-cell patch-clamp electrophysiology can be used to measure the effects of 3-Chlorophenylglycine on ion channel activity modulated by mGluRs in neuronal cells or heterologous expression systems.

Methodology:

-

Cell Preparation: Cultured neurons or cells expressing the target mGluR are prepared for recording.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to allow for whole-cell recording of ion currents.

-

Compound Application: 3-Chlorophenylglycine is applied to the cell via the perfusion system.

-

Agonist Application: A known mGluR agonist is applied to elicit a response (e.g., modulation of K+ or Ca2+ currents).

-

Data Acquisition and Analysis: Changes in membrane potential or ion channel currents in response to the agonist in the presence and absence of 3-Chlorophenylglycine are recorded and analyzed to determine its modulatory effects.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a logical workflow for the biological activity screening of 3-Chlorophenylglycine.

Signaling Pathways

Figure 1: Group I mGluR (Gq) Signaling Pathway.

Figure 2: Group II/III mGluR (Gi) Signaling Pathway.

Experimental Workflow

Figure 3: Experimental Workflow for Screening 3-Chlorophenylglycine.

Conclusion

The biological activity screening of 3-Chlorophenylglycine can be effectively guided by the extensive research conducted on analogous phenylglycine derivatives. The primary targets are likely to be metabotropic glutamate receptors, and a systematic approach employing phosphoinositide hydrolysis, cAMP accumulation, and electrophysiological assays will be crucial in elucidating its specific pharmacological profile. The data and protocols presented in this guide provide a solid foundation for researchers to undertake a thorough investigation of 3-Chlorophenylglycine's biological activity and to determine its potential as a pharmacological tool or therapeutic agent.

References

- 1. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenylglycine derivatives discriminate between mGluR1- and mGluR5-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of the mGlu5 agonist 2-chloro-5-hydroxyphenylglycine by the novel selective mGlu5 antagonist 6-methyl-2-(phenylethynyl)-pyridine (MPEP) in the thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Actions of phenylglycine analogs at subtypes of the metabotropic glutamate receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of 2-Amino-2-(3-chlorophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(3-chlorophenyl)acetic acid, also known as 3-chlorophenylglycine, is a synthetic amino acid derivative that has garnered interest within the scientific community for its potential neuromodulatory activities. As a member of the phenylglycine class of compounds, its mechanism of action is primarily centered on its interaction with the metabotropic glutamate (B1630785) receptor (mGluR) family, key players in the regulation of synaptic plasticity and neuronal excitability. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, drawing from available pharmacological studies.

Core Mechanism: Antagonism of Metabotropic Glutamate Receptors

The principal mechanism of action of this compound is its role as an antagonist of metabotropic glutamate receptors. Phenylglycine derivatives have been extensively studied as pharmacological tools to probe the function of these G protein-coupled receptors.[1][2][3] While direct and detailed studies on the 3-chloro substituted variant are limited in the publicly available literature, the established structure-activity relationships within the phenylglycine class strongly suggest its interaction with mGluRs.

Metabotropic glutamate receptors are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and signal transduction pathways. Phenylglycine derivatives have been shown to exhibit a range of activities, from broad-spectrum antagonism to selective modulation of specific mGluR groups.[4][5][6][7] The specific subtype selectivity and potency of this compound require further dedicated investigation to be definitively characterized.

Signaling Pathways

The antagonism of mGluRs by this compound would consequently modulate downstream signaling cascades. The specific pathway affected would depend on the mGluR subtype being inhibited.

-

Group I mGluRs (mGluR1 and mGluR5): These receptors are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). Antagonism of these receptors would dampen these excitatory signaling events.

-

Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) mGluRs: These receptors are coupled to Gi/o proteins and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Antagonism of these receptors would disinhibit adenylyl cyclase, leading to an increase in cAMP production.

The following diagram illustrates the general signaling pathways of metabotropic glutamate receptors that are likely modulated by this compound.

Potential Therapeutic Implications

The ability of this compound to antagonize metabotropic glutamate receptors suggests its potential as a pharmacological tool and a lead compound for the development of therapeutics for neurological and psychiatric disorders where glutamate dysregulation is implicated. The anticonvulsant properties observed in related phenylglycine derivatives further support this potential. However, the lack of subtype selectivity data for this specific compound makes it difficult to predict its precise therapeutic applications.

Data Presentation

Currently, there is a lack of publicly available quantitative data specifically for this compound regarding its binding affinities (Ki), potency (IC50 or EC50), and efficacy at various mGluR subtypes. The following table is provided as a template for such data, which would be critical for a comprehensive understanding of its pharmacological profile.

| Receptor Subtype | Binding Affinity (Ki) (nM) | Antagonist Potency (IC50) (nM) | Functional Assay | Reference |

| mGluR1 | - | - | Phosphoinositide Hydrolysis | - |

| mGluR2 | - | - | cAMP Accumulation | - |

| mGluR3 | - | - | cAMP Accumulation | - |

| mGluR4 | - | - | cAMP Accumulation | - |

| mGluR5 | - | - | Phosphoinositide Hydrolysis | - |

| mGluR6 | - | - | cAMP Accumulation | - |

| mGluR7 | - | - | cAMP Accumulation | - |

| mGluR8 | - | - | cAMP Accumulation | - |

Data not available in the public domain.

Experimental Protocols

Detailed experimental protocols for determining the mechanism of action of this compound would involve a series of in vitro and in vivo studies. The following outlines the general methodologies that would be employed.

Radioligand Binding Assays

This technique is used to determine the binding affinity of the compound for different mGluR subtypes.

Workflow:

Functional Assays

These assays are crucial for determining whether the compound acts as an agonist or an antagonist and for quantifying its potency.

-

Phosphoinositide (PI) Hydrolysis Assay (for Group I mGluRs): This assay measures the accumulation of inositol phosphates in response to receptor activation. A decrease in agonist-stimulated IP accumulation in the presence of the compound would indicate antagonism.

-

cAMP Accumulation Assay (for Group II and III mGluRs): This assay measures the inhibition of adenylyl cyclase activity. An attenuation of the agonist-induced decrease in cAMP levels by the compound would indicate antagonism.

General Workflow for Functional Assays:

Conclusion

This compound is a phenylglycine derivative that is predicted to act as an antagonist at metabotropic glutamate receptors. While the broader class of phenylglycines is well-documented to interact with these receptors, specific quantitative data and subtype selectivity for the 3-chloro-substituted analog are not yet available in the public domain. Further research employing detailed binding and functional assays is necessary to fully elucidate its pharmacological profile and to determine its potential as a therapeutic agent for neurological disorders. The experimental frameworks outlined in this guide provide a roadmap for such future investigations.

References

- 1. Phenylglycine derivatives as antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological tools for the investigation of metabotropic glutamate receptors (mGluRs): phenylglycine derivatives and other selective antagonists--an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel potent selective phenylglycine antagonists of metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of new agonists and antagonists of different metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of agonist and antagonist activities of phenylglycine derivatives for different cloned metabotropic glutamate receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of DL-alpha-amino-3-chlorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-alpha-amino-3-chlorophenylacetic acid, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds and bioactive molecules. Its unique structure, featuring a chlorine-substituted phenyl ring, imparts distinct physicochemical properties that are critical for its application in drug design and development. Understanding these properties is paramount for optimizing reaction conditions, predicting biological activity, and formulating effective therapeutic agents. This technical guide provides an in-depth analysis of the core physicochemical characteristics of DL-alpha-amino-3-chlorophenylacetic acid, complete with experimental protocols and data presented for clarity and practical application.

Physicochemical Properties

The physicochemical properties of DL-alpha-amino-3-chlorophenylacetic acid are summarized in the table below. These parameters are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 268-269 °C (with decomposition) | [1] |

| ~197-200 °C | [3] | |

| Boiling Point (Predicted) | 316.9 ± 32.0 °C | [1] |

| Density (Predicted) | 1.392 ± 0.06 g/cm³ | [1] |

| Solubility | Soluble in water and organic solvents. Slightly soluble in aqueous acid, very slightly soluble in methanol (B129727) (heated). | [1][3] |

| pKa (Predicted) | 1.76 ± 0.10 | [1] |

| Vapor Pressure | 0.000168 mmHg at 25°C | [1] |

| Refractive Index | 1.603 | [1] |

Note on Melting Point Discrepancy: The significant variation in the reported melting points may be attributed to different experimental conditions or the presence of impurities. The higher value with decomposition is characteristic of many amino acids when heated slowly.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like DL-alpha-amino-3-chlorophenylacetic acid are outlined below.

Melting Point Determination (Fast Scanning Calorimetry)

Due to the tendency of amino acids to decompose upon slow heating, conventional Differential Scanning Calorimetry (DSC) can provide inaccurate melting points. Fast Scanning Calorimetry (FSC) is the preferred method to overcome this limitation.[1][4][5][6]

Protocol:

-

A small sample of DL-alpha-amino-3-chlorophenylacetic acid is placed on an FSC sensor.

-

The sample is subjected to a series of rapid heating and cooling cycles to ensure reproducibility.[5]

-

A final high-speed heating ramp (e.g., 1000 to 10,000 K/s) is applied to melt the sample before significant decomposition can occur.[4][7]

-

The heat flow is measured as a function of temperature.

-

The onset of the melting peak in the heat flow curve is identified as the melting temperature.[4]

-

Measurements are performed at multiple heating rates, and the melting temperature is extrapolated to a zero heating rate to obtain a value that is independent of the measurement conditions.[7]

Solubility Determination

The solubility of an amino acid can be determined in various solvents using the following protocol.[8][9][10]

Protocol:

-

Prepare a saturated solution of DL-alpha-amino-3-chlorophenylacetic acid in the desired solvent (e.g., water, ethanol, aqueous acid) by adding an excess of the compound to the solvent.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[10]

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the dissolved amino acid in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (after derivatization with ninhydrin) or High-Performance Liquid Chromatography (HPLC).[10]

-

The solubility is expressed as the concentration of the amino acid in the saturated solution (e.g., in g/L or mol/L).

pKa Determination (Acid-Base Titration)

The acid dissociation constant (pKa) of the ionizable groups in an amino acid can be determined by acid-base titration.[11][12][13][14][15]

Protocol:

-

Dissolve a precisely weighed amount of DL-alpha-amino-3-chlorophenylacetic acid in a known volume of deionized water.

-

Calibrate a pH meter using standard buffer solutions.

-

Place the amino acid solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

Plot a titration curve of pH versus the equivalents of base added.

-

The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic group has been neutralized. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[13]

LogP Determination (Octanol-Water Partition Coefficient)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[16][17][18][19][20]

Protocol:

-

Prepare a solution of DL-alpha-amino-3-chlorophenylacetic acid in a biphasic system of n-octanol and water (or a suitable buffer).

-

To ensure that the amino acid is in its uncharged form, the aqueous phase should be acidified (e.g., with 0.1 M HCl) to suppress the ionization of the carboxyl group and basified (e.g., with 0.1 M KOH) to deprotonate the amino group for separate determinations if necessary.[16]

-

Vigorously shake the mixture for a prolonged period to allow the compound to partition between the two phases until equilibrium is reached.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the n-octanol and aqueous phases.

-

Determine the concentration of the amino acid in each phase using a suitable analytical technique (e.g., HPLC or UV-Vis spectrophotometry).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the n-octanol phase to its concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

Synthesis of DL-alpha-amino-3-chlorophenylacetic Acid

The synthesis of α-amino acids is a fundamental process in organic chemistry. Two classical methods, the Strecker synthesis and the Gabriel synthesis, are commonly employed for the preparation of racemic α-amino acids like DL-alpha-amino-3-chlorophenylacetic acid.[21][22][23][24][25][26][27][28][29][30]

Strecker Synthesis Workflow

The Strecker synthesis involves a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis.[21][22][23][25][26]

References

- 1. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. CAS 7292-71-9 | Amino-(3-chloro-phenyl)-acetic acid - Synblock [synblock.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. scribd.com [scribd.com]

- 12. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 14. egyankosh.ac.in [egyankosh.ac.in]

- 15. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 16. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 23. Strecker Amino Acid Synthesis [drugfuture.com]

- 24. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. eightfoldlearning.com [eightfoldlearning.com]

- 30. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Characterization of 2-Amino-2-(3-chlorophenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the non-proteinogenic amino acid, 2-Amino-2-(3-chlorophenyl)acetic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic analysis for amino acids. The methodologies provided are based on standard laboratory practices for the characterization of such molecules.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.6 | m | 4H | Aromatic-H |

| ~5.1 | s | 1H | α-H |

| Variable | br s | 2H | NH₂ |

| Variable | br s | 1H | COOH |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~172-175 | C=O |

| ~140-142 | Aromatic C-Cl |

| ~133-134 | Aromatic C-H |

| ~128-130 | Aromatic C-H |

| ~127-129 | Aromatic C-H |

| ~126-128 | Aromatic C-H |

| ~58-62 | α-C |

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium | N-H stretch (amine) |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~1620-1580 | Medium | N-H bend (amine) |

| ~1600, 1475 | Medium-Weak | C=C stretch (aromatic) |

| ~1300-1200 | Strong | C-O stretch (carboxylic acid) |

| ~1100-1000 | Medium | C-N stretch (amine) |

| ~800-700 | Strong | C-Cl stretch (aromatic) |

Expected Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₈H₈ClNO₂ |

| Molecular Weight | 185.61 g/mol |

| Monoisotopic Mass | 185.0244 Da |

| Expected [M+H]⁺ (ESI-MS) | m/z 186.0317 |

| Expected [M-H]⁻ (ESI-MS) | m/z 184.0170 |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-240 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare the sample as a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile (B52724) with 0.1% formic acid to promote protonation for positive ion mode.

-

Instrumentation: Employ a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF or Orbitrap).

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Set the mass analyzer to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Optimize source parameters such as capillary voltage and source temperature to maximize the signal of the protonated molecular ion ([M+H]⁺).

-

-

Data Analysis: Identify the peak corresponding to the protonated molecular ion. For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the calculated theoretical mass to confirm the elemental composition. The mass error should ideally be less than 5 ppm.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Potential Therapeutic Targets of 2-Amino-2-(3-chlorophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of 2-Amino-2-(3-chlorophenyl)acetic acid. Due to the limited direct experimental data on this specific compound, this document focuses on the well-characterized pharmacology of its close structural analog, L-4-chlorophenylglycine. The primary molecular targets identified are the neutral amino acid transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5). Inhibition of these transporters leads to a modulation of N-methyl-D-aspartate (NMDA) receptor activity through the regulation of extracellular D-serine levels. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the pertinent signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Introduction

This compound is a synthetic amino acid derivative belonging to the class of phenylglycines. While it has been utilized as a chiral building block in the synthesis of various pharmaceutical agents, its own therapeutic potential remains largely unexplored. However, significant insights can be drawn from the pharmacological profile of its positional isomer, L-4-chlorophenylglycine. Research has identified L-4-chlorophenylglycine as a potent and selective inhibitor of the neutral amino acid transporters ASCT1 and ASCT2.[1] These transporters play a crucial role in the homeostasis of neutral amino acids, including the NMDA receptor co-agonist D-serine. By inhibiting ASCT1 and ASCT2, these compounds can elevate extracellular D-serine concentrations, thereby enhancing NMDA receptor-mediated neurotransmission.[1] This mechanism of action suggests potential therapeutic applications in neurological and psychiatric disorders characterized by NMDA receptor hypofunction.

Primary Therapeutic Targets: ASCT1 and ASCT2

The most promising therapeutic targets for this compound, based on data from its 4-chloro isomer, are the Alanine-Serine-Cysteine Transporters 1 and 2 (ASCT1 and ASCT2). These transporters are responsible for the sodium-dependent exchange of small neutral amino acids across the cell membrane.

Mechanism of Action

Phenylglycine analogs, including L-4-chlorophenylglycine, act as non-substrate inhibitors of ASCT1 and ASCT2.[1] By blocking these transporters, they prevent the uptake of D-serine from the extracellular space, particularly in the vicinity of synapses. D-serine is a crucial co-agonist for the NMDA receptor, and its binding to the GluN1 subunit is necessary for receptor activation by glutamate. Consequently, the inhibition of D-serine uptake by ASCT1/2 leads to an increase in its local concentration, resulting in enhanced NMDA receptor signaling.[1]

Quantitative Data on Phenylglycine Analog Inhibition of ASCT1/2

The following table summarizes the inhibitory activity of L-4-chlorophenylglycine and related analogs on [³H]L-serine transport mediated by ASCT1 and ASCT2 in rat cortical astrocytes.

| Compound | Target | IC₅₀ (µM) |

| L-4-chlorophenylglycine | ASCT1/2 | 25 |

| L-phenylglycine | ASCT1/2 | >1000 |

| L-4-fluorophenylglycine | ASCT1/2 | 44 |

| L-4-hydroxyphenylglycine | ASCT1/2 | 283 |

Data extracted from Foster et al., 2017.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound and its analogs as ASCT1/2 inhibitors.

Radiolabeled Substrate Uptake Assay for ASCT1/2 Inhibition

This protocol is adapted from studies investigating the inhibition of ASCT1/2-mediated transport in cell cultures.[2][3]

Objective: To determine the inhibitory potency (IC₅₀) of test compounds on ASCT1 and ASCT2 transporters using a radiolabeled substrate.

Materials:

-

HEK293 cells stably expressing human ASCT1 or ASCT2

-

Cell culture medium and supplements

-

Transport assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

-

[³H]L-serine (radiolabeled substrate)

-

Test compound (this compound or analogs)

-

Scintillation cocktail

-

Scintillation counter

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed HEK293-hASCT1 or HEK293-hASCT2 cells into 96-well plates and grow to confluence.

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with transport assay buffer at room temperature.

-

Pre-incubation: Add transport assay buffer containing various concentrations of the test compound to the wells. Incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Uptake Initiation: Add the transport assay buffer containing a fixed concentration of [³H]L-serine (e.g., 10 µM) to each well to initiate the uptake.

-

Incubation: Incubate the plates for a specific duration (e.g., 5 minutes) at room temperature. This time should be within the linear range of substrate uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold transport assay buffer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]L-serine uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response data.

Electrophysiological Recording of ASCT-Mediated Currents

This protocol outlines the whole-cell patch-clamp technique to measure substrate-induced currents in cells expressing ASCT transporters.

Objective: To characterize the electrophysiological properties of ASCT transporters and the effect of inhibitors.

Materials:

-

Xenopus laevis oocytes or mammalian cells expressing ASCT1 or ASCT2

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Micromanipulator

-

Extracellular solution (e.g., containing 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4)

-

Intracellular solution (e.g., containing 130 mM K-gluconate, 10 mM KCl, 1 mM MgCl₂, 1 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, pH 7.2)

-

Substrate solution (extracellular solution containing the amino acid substrate, e.g., L-serine)

-

Inhibitor solution (extracellular solution containing the test compound)

Procedure:

-

Cell Preparation: Place the cells expressing the transporter of interest in a recording chamber on the stage of an inverted microscope.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

-

Current Recording: Perfuse the cell with the extracellular solution and record the baseline current.

-

Substrate Application: Rapidly apply the substrate solution to the cell and record the inward current induced by the transporter.

-

Inhibitor Application: To test for inhibition, pre-apply the inhibitor solution for a period before co-applying it with the substrate solution.

-

Data Analysis: Measure the amplitude of the substrate-induced current in the absence and presence of the inhibitor to determine the percentage of inhibition.

Visualizations

Signaling Pathway

References

- 1. Phenylglycine analogs are inhibitors of the neutral amino acid transporters ASCT1 and ASCT2 and enhance NMDA receptor-mediated LTP in rat visual cortex slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. D-Serine Is a Substrate for Neutral Amino Acid Transporters ASCT1/SLC1A4 and ASCT2/SLC1A5, and Is Transported by Both Subtypes in Rat Hippocampal Astrocyte Cultures | PLOS One [journals.plos.org]

- 3. Pharmacological Blockade of ASCT2-dependent Glutamine Transport Leads To Anti-tumor Efficacy in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)acetic acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-2-(3-chlorophenyl)acetic acid, a non-proteinogenic amino acid that serves as a crucial chiral building block in modern medicinal chemistry. While the definitive discovery and a detailed historical narrative of this specific positional isomer are not extensively documented in scientific literature, its emergence is intrinsically linked to the broader exploration of substituted phenylglycines in the development of pharmaceuticals. This document details its physicochemical properties, outlines robust experimental protocols for its synthesis and chiral resolution, and discusses its significance as a key intermediate in the synthesis of complex bioactive molecules. The lack of extensive biological activity data for the 3-chloro isomer is noted, presenting an opportunity for future research endeavors.

Introduction and Historical Context

This compound, also known as 3-chlorophenylglycine, belongs to a class of synthetic amino acids that have gained prominence as indispensable components in the synthesis of a wide array of pharmaceutical compounds. Unlike its more extensively studied 2-chloro and 4-chloro isomers, the history of the 3-chloro derivative is less defined. Its development can be contextualized within the broader scientific pursuit of novel pharmaceutical intermediates. The rise of substituted phenylglycines as key structural motifs in drug discovery, particularly in the latter half of the 20th century, spurred the synthesis and characterization of various isomers to explore their unique contributions to the biological activity and pharmacokinetic profiles of target molecules. The primary utility of this compound lies in its role as a chiral precursor, where the stereochemistry of the final active pharmaceutical ingredient (API) is dictated by the chirality of this starting material.

Physicochemical and Spectroscopic Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and integration into synthetic workflows.

Table 1: General and Physicochemical Data

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 3-Chlorophenylglycine, Amino-(3-chloro-phenyl)-acetic acid |

| CAS Number | 7292-71-9 (racemic), 119565-00-3 ((S)-enantiomer)[1] |

| Molecular Formula | C₈H₈ClNO₂[1][2] |

| Molecular Weight | 185.61 g/mol [1][2] |

| Monoisotopic Mass | 185.0243562 Da[2] |

| Appearance | White to off-white solid |

| pKa (Predicted) | pKa₁: ~2 (carboxyl), pKa₂: ~9 (amino) |

| XLogP3 | -1.1[2] |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR (ppm) | Aromatic-H: 7.2-7.5 (multiplet), α-H: ~4.5-5.0 (singlet/doublet), NH₂: Variable (broad singlet), COOH: Variable (broad singlet) |

| ¹³C NMR (ppm) | C=O: ~170-175, C-Cl: ~134-136, Aromatic C-H: ~125-131, α-C: ~55-60 |

| Mass Spectrometry (m/z) | ESI Positive ([M+H]⁺): 186.03, ESI Negative ([M-H]⁻): 184.02 |

| IR Spectroscopy (cm⁻¹) | O-H (Carboxylic Acid): 2500-3300 (broad), N-H (Amine): 3200-3500, C=O (Carboxylic Acid): 1700-1730, C=C (Aromatic): 1450-1600, C-N: 1020-1250, C-Cl: 700-850 |

Synthesis and Chiral Resolution

The synthesis of this compound is typically achieved through the Strecker synthesis, which produces a racemic mixture of the amino acid. Subsequent resolution is then required to isolate the desired enantiomer.

Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.

Caption: General workflow for the Strecker synthesis of 3-chlorophenylglycine.

Experimental Protocol: Synthesis of Racemic this compound

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium (B1175870) chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath.

-

Addition of Reactants: 3-Chlorobenzaldehyde is added to the cooled solution, followed by the slow, dropwise addition of an aqueous solution of sodium cyanide. The temperature is maintained below 10°C throughout the addition.

-

Reaction: The reaction mixture is stirred at a low temperature for several hours, then allowed to warm to room temperature and stirred for an extended period (typically overnight) to ensure the complete formation of the α-aminonitrile intermediate.

-

Hydrolysis: Concentrated hydrochloric acid is carefully added to the reaction mixture. The mixture is then heated to reflux for several hours to facilitate the hydrolysis of the nitrile group to a carboxylic acid.

-

Isolation and Purification: The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (around pH 6) using a suitable base (e.g., ammonium hydroxide). The precipitated racemic this compound is collected by filtration, washed with cold water, and then with a water-miscible organic solvent (e.g., ethanol (B145695) or acetone) to remove impurities. The product is dried under vacuum.

Chiral Resolution

Enzymatic resolution is a highly efficient and stereoselective method for separating the enantiomers of racemic amino acids.

Caption: Workflow for the enzymatic resolution of 3-chlorophenylglycine.

Experimental Protocol: Enzymatic Resolution of Racemic this compound

-

N-Acetylation: The racemic amino acid is first N-acetylated using acetic anhydride (B1165640) in a suitable solvent system (e.g., aqueous acetic acid or under basic conditions).

-

Enzymatic Hydrolysis: The resulting racemic N-acetyl-3-chlorophenylglycine is dissolved in a buffered aqueous solution (typically pH 7-8). Immobilized Penicillin G Acylase is added, and the mixture is stirred at a controlled temperature (e.g., 37°C). The pH is maintained by the controlled addition of a base (e.g., NaOH solution) to neutralize the acetic acid produced during the hydrolysis of the (S)-enantiomer. The reaction progress is monitored by HPLC.

-

Separation: Upon completion of the enzymatic reaction (typically at ~50% conversion), the immobilized enzyme is removed by filtration. The filtrate contains the (S)-amino acid and the unreacted (R)-N-acetyl amino acid. The (R)-N-acetyl amino acid is extracted from the aqueous solution with an organic solvent (e.g., ethyl acetate) after acidification.

-

Hydrolysis of the (R)-enantiomer: The extracted (R)-N-acetyl-3-chlorophenylglycine is then hydrolyzed under acidic conditions (e.g., refluxing in HCl) to yield the (R)-amino acid.

-

Purification: Both enantiomers are purified by recrystallization from a suitable solvent system. The enantiomeric excess (e.e.) of each enantiomer is determined using chiral HPLC.

Biological Activity and Applications

While specific biological activity data for this compound is not widely reported in the literature, its primary role is as a chiral intermediate in the synthesis of pharmaceuticals. The chloro-substituent on the phenyl ring can influence the electronic properties and lipophilicity of the final molecule, potentially affecting its binding affinity to biological targets and its pharmacokinetic properties.